molecular formula C26H25FN2O6 B14964869 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone

Cat. No.: B14964869
M. Wt: 480.5 g/mol
InChI Key: WEPDREVWFHKHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone is a synthetic organic compound that belongs to the class of isoquinolines. This compound is characterized by its complex structure, which includes a fluorophenoxy group, a dimethoxyisoquinoline core, and a nitrophenylmethanone moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone typically involves multiple steps:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenoxy Group: This step might involve nucleophilic substitution reactions where a fluorophenol reacts with a suitable leaving group on the isoquinoline core.

    Attachment of the Nitrophenylmethanone Moiety: This could be done through Friedel-Crafts acylation, where the isoquinoline reacts with a nitrophenylmethanone derivative in the presence of a Lewis acid.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be studied for its potential interactions with enzymes or receptors. Its structural features suggest it could act as an inhibitor or modulator of certain biological pathways.

Medicine

Medicinal chemists might explore this compound for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby preventing substrate access.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone
  • (1-((4-bromophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone

Uniqueness

The presence of the fluorophenoxy group in (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C26H25FN2O6

Molecular Weight

480.5 g/mol

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C26H25FN2O6/c1-16-4-5-18(12-22(16)29(31)32)26(30)28-11-10-17-13-24(33-2)25(34-3)14-21(17)23(28)15-35-20-8-6-19(27)7-9-20/h4-9,12-14,23H,10-11,15H2,1-3H3

InChI Key

WEPDREVWFHKHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.